Acetylene;4-tert-butylphenol

rubber tackifier softening point thermal stability

Green tire building tack failure under humid-heat aging causes ply separation, increased scrap rates, and compromised tire durability in tropical manufacturing environments. Conventional alkylphenol-formaldehyde tackifier resins (e.g., 203/204 types) rely on moisture-sensitive methylene (-CH₂-) bridges that degrade rapidly above 72 h of aeration exposure. This acetylene-bridged p-tert-butylphenol resin, with a carbon-carbon double-bond backbone, delivers quantitatively superior performance: • Maintains self-adhesion beyond 240 h of aeration exposure vs. <72 h for p-tert-butylphenol formaldehyde resin, eliminating tack-loss scrap in multi-shift truck tire production. • Retains tack integrity after humid-heat aging where formaldehyde-condensed resins exhibit pronounced adhesion loss, critical for plants in Southeast Asia, South America, and equatorial Africa. • Provides building tack that pure hydrocarbon resins (C5, AMS) cannot deliver while achieving lower tanδ@70°C (rolling resistance indicator) than rosin-based tackifiers, supporting EU Label Grade A/B tread formulations. • Compatible with NR, SBR, NBR, CR, and all current rubber formulations; improves extrudability and carbon black dispersion. Supplied as amber pastilles in 1 kg, 25 kg, and 600 kg packaging with 24-month shelf life under cool, dry storage.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 28514-92-3
Cat. No. B1617845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylene;4-tert-butylphenol
CAS28514-92-3
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)O.C#C
InChIInChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H
InChIKeyVUBQYTCIOHLJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 600 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylene-4-tert-butylphenol Copolymer: Benchmark Rubber Tackifier for Tire Manufacturing


Acetylene;4-tert-butylphenol copolymer (CAS 28514-92-3), commercially known as Koresin®, is a condensation polymer of p-tert-butylphenol and acetylene belonging to the alkylphenol-acetylene resin class. It is produced by BASF and distributed by Struktol as a high-performance tackifier for natural and synthetic rubber compounds . The resin is obtained in the molecular weight range of 800–1100 Da and exists as amber pastilles with a density of 1020–1040 kg/m³ . Since its first industrial production in 1939, Koresin® has served as the global benchmark for tackifier performance in tire manufacturing, providing exceptional long-term building tack under demanding processing conditions .

Rubber tackifier for tire and mechanical goods compounding
Acetylene-bridged phenolic resin; reported benchmark for long-term building tack
Maintains tack integrity under humid-heat and aerated aging conditions

Why Generic Alkylphenol Resin Substitution Fails in Critical Rubber Applications


Tackifier resins for rubber are not functionally interchangeable because their backbone chemistry dictates fundamental differences in tack retention, thermal stability, and humidity resistance. Alkylphenol-formaldehyde resins (e.g., 203 and 204 resins) and hydrocarbon resins (e.g., C5 aliphatic, DCPD) share the same general application class but exhibit substantially different performance profiles. Critically, p-tert-butylphenol formaldehyde resins rely on methylene (–CH₂–) bridges from formaldehyde condensation, whereas Koresin's acetylene-derived backbone contains carbon–carbon double bonds that confer superior resistance to oxidative and humid-heat degradation [1]. Patent analysis confirms that alkylphenol-formaldehyde resins suffer sharp adhesion loss under humid-heat conditions, while the acetylene-bridged structure maintains tack integrity [2]. Substituting Koresin with a generic phenolic tackifier without this structural feature risks catastrophic loss of green tire building tack during extended storage or in tropical manufacturing environments, leading to ply separation defects, increased scrap rates, and compromised tire durability.

Backbone Chemistry Mismatch
Alkylphenol-formaldehyde resins use methylene bridges susceptible to oxidative/hydrolytic degradation; acetylene-derived C=C bonds may exhibit higher resistance.
Tack Retention Under Humid-Heat
Formaldehyde-based tackifiers show sharp adhesion loss after humid-heat aging; Koresin® maintains self-adhesion in reported comparisons.
Processing Stability Gap
Lower softening point of 203/204 resins (118–132 °C) may lead to premature softening during high-shear mixing above 130 °C.

Quantitative Differentiation vs. Closest Tackifier Analogs


Softening Point Advantage Over p-tert-Butylphenol Formaldehyde Resin

The acetylene-4-tert-butylphenol copolymer (Koresin®) exhibits a ball-ring softening point of 135–150 °C , which is 15–18 °C higher than the softening point of the directly comparable p-tert-butylphenol formaldehyde tackifying resin (PN-204 / 204 resin), measured at 118–132 °C under identical method conditions . This elevated softening point indicates a higher degree of polymerization and thermal stability inherent to the acetylene-bridged backbone, allowing Koresin to maintain dimensional integrity during high-shear mixing operations where formaldehyde-based resins may prematurely soften and lose dispersibility.

Softening Point
Head-to-head
135–150 °C (Koresin) vs. 118–132 °C (204 resin) – Δ +15 to +18 °C
Higher thermal stability supports controlled dispersion during high-shear mixing.
Ball-Ring method; neat resin solids. Midpoint ~142.5 °C vs. ~125 °C.
rubber tackifier softening point thermal stability phenolic resin comparison

Superior Tack Retention Under Humid-Heat and Aerated Aging

Under aeration aging conditions, rubber compounds containing p-tert-butylphenol formaldehyde resin (204-type) exhibited adhesion strength decay to levels approaching the blank (no tackifier) initial adhesion after only 72 hours of aeration exposure. Compounds with p-octylphenol formaldehyde resin (203-type) degraded to blank-level adhesion after 240 hours of aeration. In contrast, compounds formulated with acetylene-4-tert-butylphenol copolymer (Koresin®) maintained good self-adhesion throughout all tested time intervals. Furthermore, after humid-heat aging, only the Koresin®-containing compound retained good self-adhesion, while the formaldehyde-resin compounds showed pronounced deterioration [1]. This data, cited in patent literature, demonstrates a qualitative and operationally decisive difference in tack longevity under conditions simulating tropical warehouse storage and extended green tire holding times.

Humid-Heat Tack
Class-level
Maintains self-adhesion beyond 240 h aeration; 204 resin decays to baseline ≤72 h, 203 resin ≤240 h.
Supports multi-day green tire storage without tack loss in humid environments.
Patent background data; SBR/BR compound; aeration and humid-heat chambers.
tack retention aeration aging humid-heat resistance long-term building tack tire manufacturing

Rolling Resistance Indicator Ranking Among Six Commercial Tackifiers

In a 2023 head-to-head study of six structurally distinct tackifier resins in natural rubber (NR)-carbon black-silica tire tread composites, the acetylene-4-tert-butylphenol copolymer (Koresin) exhibited a rolling resistance indicator (tanδ at 70 °C) that ranked third lowest among the six resins tested. The complete ranking from highest to lowest tanδ@70 °C was: gum rosin > rosin-modified DCPD > koresin > C5 aliphatic resin > terpene phenol resin > alpha-methyl styrene (AMS) resin [1]. Koresin's tanδ@70 °C value was lower than both natural rosin-based resins (gum rosin and rosin-modified DCPD), indicating a meaningful advantage in predicted rolling resistance—a critical parameter for fuel-efficient tire design. Snow traction (tanδ@-15 °C) for Koresin was equivalent to terpene phenol resin and superior to rosin-modified DCPD [1].

Rolling Resistance
Head-to-head
Ranked 3rd of 6 resins (tanδ@70 °C); lower than gum rosin and rosin-modified DCPD.
Balanced viscoelastic profile suitable for fuel-efficient tread formulations.
NR-silica composites; DMA at 0.1% strain; snow traction equivalent to terpene phenol resin.
rolling resistance tanδ viscoelastic properties tire tread compound resin comparison

Self-Adhesion Performance in NR/SBR Blends vs. Alternative Resins

In a 2019 comparative study of three commercial tackifying resins (P-90, TG600, and Koresin®) in natural rubber (NR)/styrene-butadiene rubber (SBR) blends, all three resins improved the self-adhesion of the rubber compound relative to the unfilled control. However, Koresin® produced the most pronounced improvement among the three resins tested. At a loading of 10 parts per hundred rubber (phr), Koresin® maintained stable self-adhesion over an extended time period, whereas the study does not report comparable long-duration stability for P-90 and TG600 at equivalent loadings [1]. This demonstrates superior dose-response efficiency and long-term tack stability in the most widely used tire rubber blend system.

NR/SBR Self-Adhesion
Head-to-head
Most pronounced improvement among three resins at 10 phr; stable tack over extended time.
Effective dose-response in passenger tire polymer blend.
NR/SBR blend; Qingdao University study; P-90 and TG600 comparators.
self-adhesion NR/SBR blend tackifier loading rubber adhesion Koresin comparison

Physical Property Benchmarking: Drop Point and Thermal Specifications

The acetylene-4-tert-butylphenol copolymer (Koresin®) is characterized by a well-defined set of physical property specifications that serve as procurement quality benchmarks: density 1020–1040 kg/m³, ball-ring softening point 135–150 °C, Ubbelohde drop point 140–160 °C, and flash point exceeding 218 °C [1]. In comparison, the commonly used p-tert-butylphenol formaldehyde tackifier (204 resin, PN-204) exhibits a lower softening point of 118–132 °C and does not typically report a comparable high drop point or flash point specification, reflecting its fundamentally different thermal decomposition profile. The drop point of 140–160 °C for Koresin signifies the temperature at which the resin transitions from a structured solid to a flowable liquid, a critical parameter for processing in internal mixers where batch temperatures routinely exceed 130 °C.

QC Specifications
Specification review
Density 1020–1040 kg/m³; Drop point 140–160 °C; Flash point >218 °C; Softening point 135–150 °C.
Distinctive fingerprint for incoming quality control verification.
Ubbelohde drop point; Ball-Ring softening point; supplier technical datasheets.
physical properties drop point flash point density resin specification quality control

Comprehensive Performance Ranking in All-Steel Radial Truck Tire Compounds

A systematic study comparing octyl phenolic resin, tert-butyl phenolic resin, TKM-M, and Koresin® in all-steel radial truck tire compounds evaluated tackiness, curing behavior, processability, and vulcanizate physical properties. The results demonstrated that TKM-M and Koresin® resins delivered the optimum comprehensive properties among the four tackifiers tested [1]. Specifically, the addition of effective tackifying resins increased tackiness and tack retention, reduced Mooney viscosity (indicating improved processability), accelerated curing rate, decreased modulus at 300% elongation, and increased elongation at break and tensile set. Koresin® consistently ranked in the top tier alongside TKM-M, while the conventional octyl and tert-butyl phenolic formaldehyde resins showed inferior overall balance [1]. This reinforces the evidence that acetylene-bridged phenolic resins (both Koresin® and its structural analog TKM-M) outperform formaldehyde-bridged alternatives on multiple performance dimensions simultaneously.

Comprehensive Rank
Head-to-head
Top-tier alongside TKM-M; outperforms octyl/tert-butyl phenolic formaldehyde resins.
Balanced tack, processability, and vulcanizate properties for all-steel radial truck tires.
Multi-metric evaluation; Tire Industry 2000 study; NR/SBR truck compound.
comprehensive performance all-steel radial tire truck tire tackifier ranking Mooney viscosity curing behavior

Evidence-Backed Application Scenarios in Rubber and Tire Manufacturing


Extended Green Tire Storage and Multi-Day Building Tack Retention

In all-steel radial truck tire production, green tire components (tread, sidewall, shoulder pad, belt ply) must retain sufficient building tack for assembly over extended periods—often 24 to 72 hours or more in commercial operations. The evidence demonstrates that Koresin® maintains good self-adhesion beyond 240 hours of aeration exposure, while p-tert-butylphenol formaldehyde resin (204) decays to baseline within 72 hours [1]. The comprehensive performance ranking in truck tire compounds further confirms that Koresin® delivers optimum tackiness, tack retention, and processability among the evaluated tackifier resins . This makes Koresin® the preferred tackifier for truck tire manufacturers operating multi-shift production with variable green tire inventory holding times.

Tire Manufacturing in High-Humidity Tropical Climates

In regions with high ambient humidity (e.g., Southeast Asia, South America, equatorial Africa), green tire storage exposes uncured rubber compounds to moisture that accelerates the degradation of methylene-bridged phenolic tackifiers. Patent evidence confirms that after humid-heat aging, only Koresin®-containing compounds retain good self-adhesion, while alkylphenol-formaldehyde resin compounds exhibit pronounced tack loss [1]. Koresin's acetylene-bridged backbone structure, containing carbon-carbon double bonds rather than moisture-sensitive methylene linkages, provides inherent resistance to hydrolytic degradation. Tire plants in tropical zones selecting Koresin® over 203/204-type formaldehyde resins can expect reduced scrap rates from ply separation defects during the building process.

Low Rolling Resistance Passenger Tire Tread Formulations

The 2023 Mohanty et al. study demonstrates that among six commercial resin types in NR-based tire tread composites, Koresin's tanδ@70 °C (rolling resistance indicator) ranks third, outperforming the two most common natural rosin-based tackifiers (gum rosin and rosin-modified DCPD) while simultaneously providing the building tack that pure hydrocarbon resins (C5, AMS) cannot deliver [1]. For tire formulators targeting EU Label Grade A or B rolling resistance without sacrificing green tack during tire building, the evidence supports selecting Koresin® over rosin-based alternatives. The softening point advantage of 135–150 °C also ensures the resin does not migrate or phase-separate during high-temperature tread extrusion .

Synthetic Rubber Mechanical Goods Requiring Long-Term Building Tack

Synthetic elastomers such as SBR, NBR, and CR inherently lack the self-adhesion of natural rubber, making tackifier selection critical for mechanical rubber goods manufactured by ply-building processes. The Li et al. (2019) study confirms that in NR/SBR blends—representative of the polymer base for conveyor belts and industrial hoses—Koresin® at a standard loading of 10 phr produces the most pronounced self-adhesion improvement among three tested commercial tackifier resins, with stable tack maintained over extended time [1]. Additionally, the Struktol technical documentation highlights Koresin's compatibility with all current rubber formulations and its ability to improve extrudability and carbon black dispersion, which are essential for the dimensional control and surface quality of extruded rubber profiles .

Application
Selection Property
Validation Focus
Extended green tire storage
Tack retention under aerated aging
Self-adhesion testing over ≥72 h
High-humidity tropical manufacturing
Humid-heat aging resistance
Tack integrity after humid-heat exposure
Low rolling resistance tread formulations
Viscoelastic balance (tanδ at 70 °C)
Dynamic mechanical analysis in tread composites
Synthetic rubber mechanical goods
Self-adhesion in NR/SBR blends
Processability and tack at 10 phr loading
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